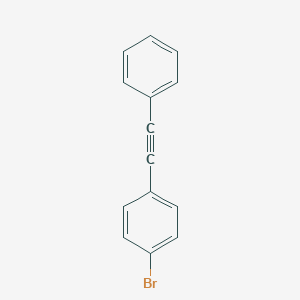

1-Bromo-4-(phenylethynyl)benzene

Overview

Description

1-Bromo-4-(phenylethynyl)benzene is a compound of interest in the field of organic chemistry due to its versatile applications in the synthesis of complex molecules, materials science, and its unique photophysical properties. The compound serves as a building block for the construction of conjugated polymers and small molecules with potential applications in optoelectronic devices.

Synthesis Analysis

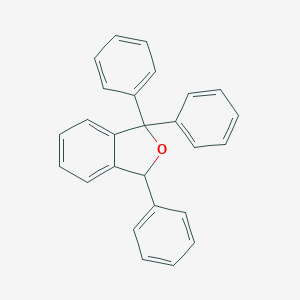

The synthesis of this compound typically involves the Wittig-Horner reaction or palladium-catalyzed cross-coupling reactions. These methods provide a straightforward route to obtain the target compound efficiently. For instance, the Wittig-Horner reaction of benzophenone with (4-bromobenzyl)phosphonic acid dimethyl ester has been reported to yield this compound with specific steric configurations that are beneficial for further chemical modifications (Liang Zuo-qi, 2015).

Molecular Structure Analysis

The molecular structure of this compound has been characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography. These studies reveal the planarity and conjugation extent of the molecule, which are crucial for its electronic and optical properties. For example, X-ray crystallography has been utilized to investigate the crystal structure, confirming the expected molecular geometry and providing insights into intermolecular interactions (S. V. Lindeman et al., 1994).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including further bromination, functionalization, and polymerization. These reactions expand its utility in synthesizing novel materials and compounds with desired properties. The chemical reactivity is influenced by the presence of the bromo and ethynyl groups, which can undergo substitution and addition reactions, respectively.

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, and solubility, are determined by its molecular structure. These properties are essential for processing and applications in material science. The compound's photophysical properties, including fluorescence and emission quantum yields, are of particular interest for applications in light-emitting devices (Liang Zuo-qi, 2015).

Scientific Research Applications

Building Blocks for Molecular Electronics : Aryl bromides like 1-Bromo-4-(phenylethynyl)benzene are used as precursors for molecular wires in electronics. They facilitate efficient synthetic transformations for creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires (Stuhr-Hansen et al., 2005).

Fluorescence Properties : The synthesis and investigation of the fluorescence properties of this compound derivatives have been conducted. These studies explore the compound's photoluminescence in both solution and solid state, indicating potential applications in materials science (Liang Zuo-qi, 2015).

Optical Non-linearity : Phenylethynyl substituted benzenes, including this compound, demonstrate increased third-order optical non-linearity, which is beneficial for applications in nonlinear optics and photonics (Kondo et al., 1995).

Synthesis of Graphene Nanoribbons : this compound serves as a precursor for the bottom-up synthesis of graphene nanoribbons. These nanoribbons have controlled edge morphology and narrow widths, which are significant for advanced material applications (Patil et al., 2012).

Chemical Synthesis Techniques : The compound is used in chemical synthesis, demonstrating its versatility as a building block in organic chemistry. For example, it's involved in practical one-pot synthesis protocols to create diarylacetylenes (Chen et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

1-Bromo-4-(phenylethynyl)benzene is a biochemical used in proteomics research . .

Pharmacokinetics

For instance, its lipophilicity (Log Po/w) is estimated to be around 3.23 to 5.47 , which could influence its absorption and distribution in the body. It’s also predicted to have low gastrointestinal absorption and be moderately soluble .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it’s recommended to be stored at room temperature . Additionally, its solubility could influence its action and efficacy, as it’s predicted to be moderately soluble .

properties

IUPAC Name |

1-bromo-4-(2-phenylethynyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHCHVUFUPJPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60302931 | |

| Record name | 1-bromo-4-(phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13667-12-4 | |

| Record name | 13667-12-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-4-(phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

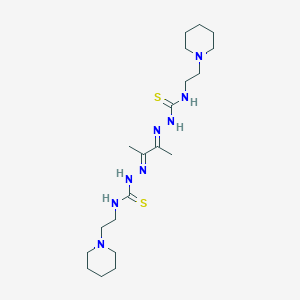

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis method for 1-Bromo-4-(phenylethynyl)benzene described in the research?

A1: The research presents a novel one-pot synthesis method for diarylacetylenes, including this compound, from readily available arylaldehydes. [] This method utilizes 1-(arylmethyl)benzotriazoles and LiN(SiMe3)2 through a mechanism involving imine formation, Mannich-type addition, and double elimination. [] The significance lies in its practicality, demonstrated by the gram-scale synthesis of this compound, highlighting the method's potential for larger-scale production. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Manganese iodide tetrahydrate [MI]](/img/structure/B89102.png)